molecular formula C30H40Cl3F2N3O B12763281 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-, trihydrochloride CAS No. 143760-13-8

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-, trihydrochloride

Cat. No.: B12763281
CAS No.: 143760-13-8
M. Wt: 603.0 g/mol
InChI Key: HQMBNAORNZKMCH-UHFFFAOYSA-N
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Description

    1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-, trihydrochloride: is a chemical compound with the CAS number 641637-94-7. It belongs to the class of piperazine derivatives.

  • The compound’s structure includes a piperazine ring, a fluorinated phenyl group, and an aminoethyl side chain. The trihydrochloride salt form enhances its solubility and stability.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. it likely involves the condensation of piperazine with an appropriate aldehyde or ketone followed by further functionalization.

      Industrial Production: Information on large-scale industrial production methods is scarce due to its limited commercial use.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Limited studies explore its use as a building block in organic synthesis.

      Biology and Medicine: No significant biological or medicinal applications have been reported.

      Industry: Its industrial applications remain unexplored.

  • Mechanism of Action

    • The compound’s mechanism of action is not well-characterized. Further research is needed to understand its molecular targets and pathways.
  • Properties

    CAS No.

    143760-13-8

    Molecular Formula

    C30H40Cl3F2N3O

    Molecular Weight

    603.0 g/mol

    IUPAC Name

    1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-methylanilino)propan-2-ol;trihydrochloride

    InChI

    InChI=1S/C30H37F2N3O.3ClH/c1-33(28-6-3-2-4-7-28)22-29(36)23-35-20-18-34(19-21-35)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25;;;/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3;3*1H

    InChI Key

    HQMBNAORNZKMCH-UHFFFAOYSA-N

    Canonical SMILES

    CN(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4.Cl.Cl.Cl

    Origin of Product

    United States

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